molecular formula C13H12F3NO4 B11799655 Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Cat. No.: B11799655
M. Wt: 303.23 g/mol
InChI Key: GXJAXTHMYGYAQX-UHFFFAOYSA-N
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Description

Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a complex organic compound characterized by the presence of a trifluoromethyl group, an oxazepine ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxazepine ring through a cyclization reaction, followed by the introduction of the trifluoromethyl group via radical trifluoromethylation. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the oxazepine ring may facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl methacrylate: Another compound with a trifluoromethyl group, used in polymer chemistry.

    3-Methyl-1-(trifluoromethyl)-4-oxo-2-cyclohexene-2-carboxylic acid 2,2,2-trifluoroethyl ester: A structurally similar compound with applications in materials science.

Uniqueness

Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is unique due to its combination of a trifluoromethyl group, an oxazepine ring, and a carboxylate ester. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H12F3NO4

Molecular Weight

303.23 g/mol

IUPAC Name

methyl 3-oxo-4-(2,2,2-trifluoroethyl)-5H-1,4-benzoxazepine-7-carboxylate

InChI

InChI=1S/C13H12F3NO4/c1-20-12(19)8-2-3-10-9(4-8)5-17(7-13(14,15)16)11(18)6-21-10/h2-4H,5-7H2,1H3

InChI Key

GXJAXTHMYGYAQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC(=O)N(C2)CC(F)(F)F

Origin of Product

United States

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